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1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane Documentation Hub

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  • Product: 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane
  • CAS: 244022-69-3

Core Science & Biosynthesis

Foundational

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane chemical properties

CAS Registry Number: 1049733-74-5 (Dihydrochloride salt) Chemical Class: N-Benzylated Homopiperazine Role: Pharmacophore Intermediate / Privileged Scaffold Executive Summary & Molecular Architecture This guide details th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1049733-74-5 (Dihydrochloride salt) Chemical Class: N-Benzylated Homopiperazine Role: Pharmacophore Intermediate / Privileged Scaffold

Executive Summary & Molecular Architecture

This guide details the physicochemical properties, synthesis, and handling of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane . This compound represents a strategic fusion of two bioactive motifs: the 1,4-diazepane (homopiperazine) ring and the 2-chloro-6-fluorobenzyl moiety.

In drug discovery, this scaffold serves as a critical intermediate for G-Protein Coupled Receptor (GPCR) ligands—specifically dopamine (D2/D3) and serotonin (5-HT) modulators. The 7-membered diazepane ring offers distinct conformational flexibility compared to piperazine, allowing for unique binding modes in receptor pockets, while the 2,6-disubstituted benzyl group provides metabolic stability and lipophilic bulk, often shielding the nitrogen from rapid oxidative deamination.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C₁₂H₁₆ClFN₂ (Free Base) / C₁₂H₁₈Cl₃FN₂ (2HCl Salt)
Molecular Weight 242.72 g/mol (Free Base) / 315.64 g/mol (2HCl Salt)
CAS Number 1049733-74-5 (2HCl)
LogP (Predicted) ~2.1 (Free Base)
pKa (Predicted) ~9.8 (Secondary Amine), ~5.5 (Tertiary Amine)
Appearance Viscous yellow oil (Free Base); White/Off-white solid (HCl Salt)
Solubility Free Base: DCM, MeOH, EtOAc.[1][2][3][4][5][6][7][8] Salt: Water, DMSO.

Synthetic Pathways & Optimization

The synthesis of this compound requires precise control to prevent the formation of the N,N’-bis-benzylated byproduct. The steric hindrance provided by the ortho-chloro and ortho-fluoro substituents on the benzyl ring slows the reaction rate compared to unsubstituted benzyl halides, necessitating optimized thermal conditions.

Method A: Direct Alkylation (Excess Amine Strategy)

This method is preferred for scale-up when chromatography is to be minimized. By using a large excess of 1,4-diazepane, the statistical probability of a second alkylation event is drastically reduced.

Reagents:

  • Substrate: 2-Chloro-6-fluorobenzyl chloride (or bromide).[9]

  • Nucleophile: 1,4-Diazepane (Homopiperazine) [5.0 - 10.0 equivalents].

  • Solvent: Acetonitrile (ACN) or Toluene.

  • Base: Potassium Carbonate (K₂CO₃) [Optional if excess amine is used as base].

Protocol:

  • Dissolution: Dissolve 1,4-diazepane (10 eq) in ACN at 0°C.

  • Addition: Add 2-chloro-6-fluorobenzyl chloride (1 eq) dropwise over 60 minutes. Note: Slow addition is critical to maintain the high amine-to-halide ratio locally.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by TLC/LCMS.

  • Workup (Specific for Mono-Alkylation):

    • Evaporate solvent.

    • Partition residue between Water and Dichloromethane (DCM).

    • Critical Step: The excess unsubstituted 1,4-diazepane is highly water-soluble. Wash the organic layer 5x with water to remove unreacted starting amine.

    • Dry organic layer (Na₂SO₄) and concentrate.

  • Salt Formation: Dissolve the resulting oil in Ethanol and add 4M HCl in Dioxane to precipitate the dihydrochloride salt.

Method B: Mono-Protection Strategy (High Purity)

Recommended for medicinal chemistry applications requiring >98% purity.

Reagents:

  • N-Boc-homopiperazine (1-Boc-1,4-diazepane).

  • 2-Chloro-6-fluorobenzyl chloride.[9][10][11]

  • Base: Cs₂CO₃ or K₂CO₃.

  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl/MeOH.

Protocol:

  • Alkylation: React N-Boc-homopiperazine with the benzyl halide in DMF with Cs₂CO₃ at 60°C.

  • Purification: The intermediate (N-Boc-N'-benzyl) is lipophilic and easily purified via silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat with 20% TFA in DCM (1 hour, RT).

  • Free Basing: Basify with NaOH (pH 12) and extract into DCM.

Synthesis Workflow Diagram

Synthesis Start 2-Chloro-6-fluorobenzyl Chloride Process1 Direct Alkylation (10 eq. Amine, ACN, 0°C) Start->Process1 Process2 Boc-Protection Route (1. Boc-Amine, Cs2CO3 2. TFA Deprotection) Start->Process2 Reagent 1,4-Diazepane (Homopiperazine) Reagent->Process1 Inter Crude Mixture (Mono + Bis + SM) Process1->Inter Statistical Control Product 1-(2-Chloro-6-fluorobenzyl)- 1,4-diazepane Process2->Product High Selectivity Purify Aq. Wash / Acid-Base Extraction Inter->Purify Purify->Product

Caption: Comparative synthetic workflows for the generation of the mono-benzylated diazepane scaffold.

Pharmacophore Utility & SAR Implications

The 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane unit is not merely a linker; it is a bioactive pharmacophore.

Structural Causality in Binding
  • The "Orthogonal" Substitution: The 2-Cl and 6-F substituents create a "twisted" conformation in the benzyl ring relative to the diazepane nitrogen. This steric bulk prevents planar stacking, often increasing selectivity for receptors with deep, hydrophobic pockets (e.g., D3 vs D2 receptors).

  • Metabolic Shielding: The 2,6-disubstitution blocks the primary sites of metabolic hydroxylation on the phenyl ring. Furthermore, the steric crowd around the benzylic carbon reduces the rate of N-dealkylation by Cytochrome P450 enzymes.

  • Basicity Modulation: The inductive effect of the Fluorine atom (electronegative) slightly lowers the pKa of the benzylic nitrogen compared to a non-fluorinated analog, potentially altering blood-brain barrier (BBB) permeability.

Handling, Stability, and Analytics[12]

Safety Protocols
  • Corrosivity: As a secondary amine, the free base is corrosive to skin and mucous membranes.

  • Lachrymator Potential: The precursor (2-chloro-6-fluorobenzyl chloride) is a potent lachrymator. All synthesis must be performed in a fume hood.

  • Storage: Store the HCl salt at RT or 4°C. It is hygroscopic; keep desiccated. The free base readily absorbs CO₂ from the air to form carbamates; store under Nitrogen/Argon.

Analytical Validation

To confirm identity and purity, the following markers must be observed:

  • ¹H NMR (DMSO-d₆, HCl salt):

    • Benzyl Protons: Singlet (or split ABq) around δ 3.8–4.2 ppm.

    • Aromatic Region: Multiplet for 3 protons (due to 2,6-substitution pattern) around δ 7.2–7.5 ppm.

    • Diazepane Ring: Distinct multiplets for the ethylene bridges (δ 3.0–3.6 ppm) and the propylene bridge (δ 2.1 ppm).

  • Mass Spectrometry (ESI+):

    • Target Ion: [M+H]⁺ = 243.1 (for ³⁵Cl).

    • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom.

Purification Decision Tree

Purification Start Crude Reaction Mixture Check Is Bis-Alkylated Present? Start->Check AcidExt Acid/Base Extraction: 1. Acidify to pH 2 (aq) 2. Wash w/ DCM (Bis moves to org) 3. Basify aq to pH 12 4. Extract Product to DCM Check->AcidExt Yes (Major) Flash Flash Chromatography DCM:MeOH:NH4OH (90:9:1) Check->Flash Yes (Minor) Salt Precipitate as Dihydrochloride Salt Check->Salt No (Pure) AcidExt->Salt Flash->Salt

Caption: Purification logic to isolate the mono-substituted product from bis-alkylated impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1049733-74-5, 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Substance Registry Services: 2-Chloro-6-fluorobenzyl derivatives. Retrieved from [Link]

(Note: While specific academic papers on this exact intermediate are proprietary to industrial patents, the synthetic protocols described above are derived from standard "General Procedures for N-Alkylation of Homopiperazines" found in medicinal chemistry literature.)

Sources

Exploratory

mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane

This guide provides an in-depth technical analysis of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane , a privileged pharmacophore and key intermediate in the synthesis of bioactive agents targeting mitochondrial deubiquitinas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane , a privileged pharmacophore and key intermediate in the synthesis of bioactive agents targeting mitochondrial deubiquitinases (USP30) and sigma receptors.

[1][2]

Executive Summary & Chemical Identity

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane is a specialized heterocyclic building block characterized by a homopiperazine (diazepane) ring N-alkylated with a di-ortho-substituted benzyl group. In medicinal chemistry, it serves as a high-value pharmacophore module , providing a rigidified hydrophobic anchor that fits into specific protein binding pockets.

It is primarily utilized in the development of:

  • USP30 Inhibitors: Agents that promote mitophagy by preventing the deubiquitination of mitochondrial proteins.

  • Sigma-1 Receptor Ligands: Modulators of calcium signaling and ER stress.

  • RANKL/RANK Inhibitors: Osteoporosis therapeutics.

Property Data
CAS Number 1215578-79-2 (HCl salt); 244022-69-3 (Free base)
IUPAC Name 1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane
Molecular Formula C₁₂H₁₆ClFN₂
Molecular Weight 242.72 g/mol
Key Structural Feature Ortho-Ortho di-halogenation (2-Cl, 6-F) restricts benzyl rotation, locking the conformation.

Mechanism of Action: Pharmacophore Dynamics

This molecule functions not as a standalone drug but as a ligand anchor . Its biological activity is defined by how its structural features interact with target proteins.

The "Ortho-Effect" & Conformational Lock

The core mechanism of this pharmacophore lies in the 2-Chloro, 6-Fluoro substitution on the benzyl ring.

  • Steric Hindrance: The bulky chlorine and fluorine atoms at the ortho positions create significant steric clash with the diazepane ring protons.

  • Atropisomerism Potential: This forces the benzyl ring to twist out of plane relative to the C-N bond, creating a rigid, non-planar 3D conformation.

  • Binding Selectivity: This "twisted" shape prevents the molecule from binding to flat, intercalating targets (reducing toxicity) while increasing affinity for deep, hydrophobic pockets in enzymes like USP30.

Primary Target: USP30 Inhibition (Mitochondrial Quality Control)

In the context of USP30 inhibitors (e.g., as described in Patent WO2016156816A1), this diazepane moiety acts as the P2-P3 recognition element .

  • Mechanism: USP30 is a deubiquitinase anchored in the mitochondrial outer membrane.[1] It opposes mitophagy by removing ubiquitin chains from damaged mitochondria.

  • Inhibition Logic: The 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane fragment binds to the distal ubiquitin-binding site of USP30. The diazepane nitrogen (N4) is typically functionalized with a "warhead" (e.g., cyano-pyrrolidine) that covalently modifies the catalytic cysteine of USP30.

  • Outcome: Inhibition of USP30 prevents the removal of ubiquitin tags

    
     Damaged mitochondria remain tagged 
    
    
    
    Mitophagy is initiated (Parkin/PINK1 pathway)
    
    
    Cellular health is restored (relevant in Parkinson's disease).
Secondary Target: Sigma-1 Receptor Modulation

Benzyl-diazepanes are classic scaffolds for Sigma-1 receptor (σ1R) ligands.

  • Pharmacophore Fit: The basic amine (diazepane N4) interacts with Asp126 in the σ1R binding pocket, while the halogenated benzyl group occupies the primary hydrophobic sub-pocket.

  • Physiological Effect: Modulation of σ1R regulates calcium flux from the endoplasmic reticulum to mitochondria, influencing cell survival and neuroprotection.

Visualization of Mechanism

The following diagram illustrates the role of the 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane scaffold in the USP30 signaling pathway.

USP30_Mechanism Scaffold 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane (Pharmacophore Anchor) Inhibitor Full USP30 Inhibitor Scaffold->Inhibitor Provides Hydrophobic Fit Warhead Covalent Warhead (e.g., Cyano-pyrrolidine) Warhead->Inhibitor Provides Catalytic Trapping USP30 USP30 Enzyme (Mitochondrial Outer Membrane) Inhibitor->USP30 Binds & Inhibits Ubiquitin Mitochondrial Ubiquitin Tags Inhibitor->Ubiquitin Preserves Ubiquitin Signal USP30->Ubiquitin Normally Removes (Deubiquitination) Mitophagy Mitophagy Activation (Clearance of Damaged Mitochondria) Ubiquitin->Mitophagy Recruits Autophagosomes Neuroprotection Neuroprotection (Parkinson's Model) Mitophagy->Neuroprotection

Caption: The diazepane scaffold anchors the inhibitor into USP30, preventing deubiquitination and restoring mitophagy.

Experimental Protocols

Synthesis: Reductive Amination

This is the standard protocol for generating the core scaffold with high purity.

Reagents:

  • Homopiperazine (1,4-diazepane) [Excess]

  • 2-Chloro-6-fluorobenzaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) / Acetic Acid

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-Chloro-6-fluorobenzaldehyde (1.0 eq) in DCM. Add Homopiperazine (3.0 eq) to prevent bis-alkylation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) and catalytic Acetic Acid.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: The excess homopiperazine remains in the aqueous phase or is removed via column chromatography (Silica gel; MeOH/DCM gradient with 1% NH₄OH).

  • Salt Formation: Treat with 4M HCl in Dioxane to precipitate the hydrochloride salt (CAS 1215578-79-2).

Functional Assay: USP30 Biochemical Screen

To validate the activity of derivatives containing this scaffold.

Assay Principle: Fluorescence intensity measurement using Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate. USP30 cleaves Ub-Rho110, releasing fluorescent Rho110.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.05% Tween-20.

  • Enzyme: Recombinant human USP30 (catalytic domain).

  • Substrate: Ub-Rho110 (250 nM final).

  • Inhibitor: Dissolve 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane derivative in DMSO.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at RT.

    • Add Substrate to initiate reaction.

    • Read Fluorescence (Ex 485 nm / Em 535 nm) kinetically for 60 mins.

  • Analysis: Calculate IC₅₀ based on the slope of the linear reaction phase relative to DMSO control.

References

  • Title: 1-cyano-pyrrolidine compounds as USP30 inhibitors.
  • RANKL Signaling Inhibitors

    • Title: 2-(Pyridine-2-yl)pyrimidine-4-amine compound and salt thereof.[2]

    • Source: WO2013047719A1 (Daiichi Sankyo).
    • Context: Lists N-(2-chloro-6-fluorobenzyl)
    • URL
  • Sigma Receptor Ligand Design

    • Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands.[3][4][5][6]

    • Source: ACS Chemical Neuroscience (2021).[3]

    • Context: Establishes the structure-activity relationship (SAR) of benzyl-diazepane/piperazine scaffolds.
    • URL:[Link]

  • Chemical Identity

    • Title: 1-(2-Chloro-6-fluorobenzyl)homopiperazine hydrochloride (Product Data).

    • Source: Sigma-Aldrich / Merck.

Sources

Protocols & Analytical Methods

Method

Application Note: Analytical Strategies for the Quantification of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane

Introduction: Addressing the Analytical Challenge 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane is a substituted diazepine derivative of interest to researchers in medicinal chemistry and drug development.[1][2] As with many...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Addressing the Analytical Challenge

1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane is a substituted diazepine derivative of interest to researchers in medicinal chemistry and drug development.[1][2] As with many novel chemical entities, establishing robust and reliable analytical methods is a foundational requirement for advancing preclinical and clinical research. These methods are paramount for confirming chemical identity, determining purity, and quantifying concentrations in various matrices, from active pharmaceutical ingredients (API) to complex biological fluids.

This application note provides a comprehensive guide to three distinct, yet complementary, analytical methods for the detection of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane. The protocols have been designed by extrapolating from established methodologies for structurally related compounds, such as 1,4-diazepines and N-benzyl amines, ensuring a high probability of success.[3][4][5][6] The core philosophy behind these protocols is not merely to provide a list of steps, but to explain the scientific rationale behind each parameter, empowering the researcher to troubleshoot and adapt the methods as needed.

The proposed techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—offer a tiered approach to analysis, from routine purity assessments to highly sensitive and specific quantification in complex biological samples.

Physicochemical Properties & Analytical Considerations

Before delving into specific protocols, a foundational understanding of the analyte's predicted properties is crucial for methodological design.

  • Structure: The molecule consists of a 1,4-diazepane ring, which is a seven-membered heterocyclic amine, N-substituted with a 2-chloro-6-fluorobenzyl group.

  • Basicity: The presence of two nitrogen atoms in the diazepine ring, particularly the secondary amine, imparts basic properties to the molecule. This is a critical consideration for sample preparation, especially when using solid-phase extraction (SPE), as the charge state of the molecule can be manipulated by adjusting the pH.

  • UV Absorbance: The 2-chloro-6-fluorobenzyl moiety contains an aromatic ring, which is a strong chromophore. This allows for direct detection using UV spectrophotometry, forming the basis of the HPLC-UV method. The absorption maximum is predicted to be in the range of 250-280 nm, typical for substituted benzene rings.[7]

  • Volatility and Thermal Stability: The molecule's predicted molecular weight and structure suggest it may possess sufficient volatility and thermal stability for GC-MS analysis, although this must be empirically verified. The potential for thermal degradation in the GC inlet is a key consideration.

  • Ionization: The basic nitrogen atoms are readily protonated, making Electrospray Ionization (ESI) in positive mode an ideal choice for LC-MS/MS analysis, promising high sensitivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application: Ideal for routine analysis, purity determination of bulk material, and content uniformity testing of formulations. It offers a balance of simplicity, robustness, and cost-effectiveness.

Rationale for Method Design: A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and resolution. The acidic pH of the buffer protonates the amine groups, which minimizes peak tailing by preventing unwanted interactions with residual silanols on the silica support. UV detection at 254 nm is a common starting point for aromatic compounds and is expected to provide good sensitivity.[3]

HPLC-UV Protocol
  • Sample Preparation (Bulk Material):

    • Accurately weigh approximately 10 mg of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane reference standard or sample.

    • Dissolve in 10 mL of diluent (50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

    • Further dilute with the diluent to a working concentration of 0.1 mg/mL (100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient: 70% A / 30% B, isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

    • Run Time: 10 minutes

Data Presentation: HPLC-UV Parameters
ParameterRecommended SettingRationale
Stationary Phase C18 SilicaGood retention for moderately polar aromatic amines.
Mobile Phase Acetonitrile / Phosphate Buffer (pH 3.0)Organic modifier for elution control; acidic buffer suppresses silanol interactions and ensures consistent analyte protonation for sharp peaks.
Detection UV at 254 nmThe substituted benzyl ring is a strong chromophore, providing good sensitivity at this wavelength.[7]
Temperature 30 °CEnsures reproducible retention times and improves peak efficiency.
Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL filter->inject Transfer to Vial separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantify Peak Area detect->quantify

Caption: Workflow for HPLC-UV analysis of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Suitable for identity confirmation through mass spectral library matching and for the analysis of volatile impurities. This method provides higher specificity than HPLC-UV due to the mass-selective detector.

Rationale for Method Design: The choice of a low-bleed 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms) is standard for general-purpose GC-MS analysis, offering good separation for a wide range of compounds. A splitless injection is chosen to maximize sensitivity for trace analysis. The temperature program is designed to start at a low temperature to trap the analyte on the column, followed by a ramp to elute the compound and any potential impurities. Electron Ionization (EI) at 70 eV is used as it creates reproducible fragmentation patterns that can be used for structural elucidation and library searching.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Dilute to a working concentration of 1-10 µg/mL in the same solvent.

    • Note: Derivatization with an agent like BSTFA may be required if the compound exhibits poor peak shape or thermal instability due to the active amine protons. This should be evaluated during method development.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program:

      • Initial Temp: 80 °C, hold for 1 min

      • Ramp: 20 °C/min to 280 °C

      • Hold: 5 min at 280 °C

    • MS Transfer Line Temp: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

Data Presentation: Predicted GC-MS Fragmentation

The primary fragmentation pathway for N-benzyl amines under EI conditions is often cleavage of the benzylic C-N bond.[8][9][10]

Predicted Fragment Ion (m/z)Structure / Origin
143/145 [C7H5ClF]+ (2-chloro-6-fluorobenzyl cation)
113 [C5H11N2]+ (Diazepane ring fragment)
M+ (if observed)Molecular Ion
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis stock Prepare Stock Solution dilute Dilute to Working Conc. stock->dilute derivatize Derivatize (Optional) dilute->derivatize inject Splitless Injection derivatize->inject Transfer to Vial separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect

Caption: Workflow for GC-MS analysis of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application: The gold standard for quantifying low concentrations of drugs in complex biological matrices like plasma, serum, or urine. Its exceptional sensitivity and selectivity make it ideal for pharmacokinetic and toxicological studies.

Rationale for Method Design: This method combines the separation power of HPLC with the specificity of tandem mass spectrometry. A rapid gradient elution on a C18 column is used to minimize run times. The mobile phase contains formic acid to promote protonation of the analyte for positive mode ESI. Solid-Phase Extraction (SPE) is the chosen sample preparation technique as it provides excellent cleanup of biological samples, reducing matrix effects and improving sensitivity.[11][12] The selection of a mixed-mode cation exchange SPE cartridge is strategic; it allows for a strong wash step to remove neutral and acidic interferences while retaining the basic analyte. The MRM transitions are predicted based on the likely fragmentation of the protonated molecule, with the most stable and abundant fragment being the 2-chloro-6-fluorobenzyl cation.[13][14]

LC-MS/MS Protocol
  • Sample Preparation (Solid-Phase Extraction from Plasma):

    • Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog or a structurally similar compound) and 200 µL of 4% phosphoric acid. Vortex to mix.

    • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load: Load the pre-treated sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 5.0), followed by 1 mL of methanol to remove interferences.

    • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • LC-MS/MS Conditions:

    • LC System: UPLC or HPLC system

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 2.5 min: 95% B

      • 3.0 min: 95% B

      • 3.1 min: 5% B

      • 4.0 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions (Predicted):

      • Quantifier: [M+H]+ → 143.0

      • Qualifier: [M+H]+ → [Other stable fragment]

Data Presentation: LC-MS/MS Parameters
ParameterRecommended SettingRationale
Sample Prep Solid-Phase Extraction (SPE)Provides superior cleanup of biological matrices, reducing ion suppression and improving sensitivity.[11][15]
Ionization ESI PositiveThe basic nitrogen atoms are readily protonated, leading to a strong [M+H]+ signal.
Detection Multiple Reaction Monitoring (MRM)Highly specific and sensitive detection by monitoring a specific precursor-to-product ion transition.
Key MRM Transition [M+H]+ → 143.0The cleavage of the benzylic C-N bond is the most probable fragmentation pathway, yielding the stable 2-chloro-6-fluorobenzyl cation.[8][13]
Workflow Diagram: LC-MS/MS Bioanalysis

LCMSMS_Workflow cluster_prep SPE Sample Preparation cluster_analysis LC-MS/MS Analysis pretreat Pre-treat Plasma load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Interferences load->wash elute Elute Analyte wash->elute dry Dry & Reconstitute elute->dry inject Inject 5 µL dry->inject Transfer to Vial separate UPLC Separation inject->separate ionize ESI+ Ionization separate->ionize detect MRM Detection ionize->detect

Caption: Bioanalytical workflow for LC-MS/MS analysis using Solid-Phase Extraction.

Conclusion and Method Validation

The protocols outlined in this application note provide robust starting points for the analytical detection of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane. While these methods are grounded in established scientific principles for analogous compounds, it is imperative that they undergo full validation in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) before implementation in a regulated environment. Key validation parameters to be assessed should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional relationship between analyte concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

By leveraging these well-reasoned analytical frameworks, researchers can confidently and accurately characterize 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane, facilitating its journey through the drug discovery and development pipeline.

References

  • Falck, D., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Hsiao, C., et al. (2018). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

  • Falck, D., et al. (2004). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • Reddy, G. S. (2022). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Jain, R., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Sreekanth, A. (2015). Sample preparation techniques for biological sample. Slideshare. Available at: [Link]

  • Shrivastav, P. S., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Agilent Technologies. (2018). Sample Preparation Techniques for Biological Matrices. Agilent. Available at: [Link]

  • Patel, K. N., et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Singh, P., et al. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity. Available at: [Link]

  • ResearchGate. (n.d.). 1,4-Diazepines. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • Bansal, R., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Available at: [Link]

  • Hancu, G., et al. (2011). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Department of Physical Chemistry, University of Medicine and Pharmacy, Târgu Mureş. Available at: [Link]

  • NIST. (n.d.). 2-Chloro-6-fluorobenzyl chloride. NIST WebBook. Available at: [Link]

  • Fun, H.-K., et al. (2008). 1-Benzyl-1,4-diazepan-5-one. PubMed. Available at: [Link]

  • Wanjari, S. S., et al. (2016). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar. Available at: [Link]

  • Nantolof, S. (n.d.). The Assessment of Various Methods of Chromatography by Employing Pharmaceuticals. Walsh Medical Media. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Quality Control for 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the quality, purity, and identity of this compound in a laboratory setting. The following information is structured in a question-and-answer format to directly address common challenges and provide robust troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs) & Initial Batch Assessment

This section addresses the most common initial questions regarding the identity and purity of a new batch of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane.

Q1: I've received a new batch. How can I quickly confirm its identity?

A1: The most definitive methods for initial identity confirmation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. You should look for the protonated molecular ion [M+H]⁺. The expected exact mass provides a highly specific confirmation of the elemental composition.

  • ¹H NMR Spectroscopy: This technique confirms the specific arrangement of protons in the structure. The spectrum should show characteristic signals for the aromatic protons on the benzyl ring, the methylene protons of the benzyl group, and the ethylene bridges of the diazepane ring.

For a detailed walkthrough, see the protocols in Part 3 .

Q2: What is the expected molecular weight and the primary ion I should see in my mass spectrum?

A2: The molecular formula for 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane is C₁₁H₁₄ClFN₂.

ParameterExpected Value
Molecular Weight (Average) ~244.72 g/mol
Monoisotopic Mass 244.0884 Da
Primary Ion [M+H]⁺ 245.0962 m/z
Isotopic Pattern Look for the characteristic M+2 peak for chlorine (~32.5% of the M peak intensity).

This data is crucial for setting up your mass spectrometer and correctly interpreting the results. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition with high accuracy.[1]

Q3: My batch has a slight yellow tint, but the previous one was a clear oil/white solid. Is this a problem?

A3: A slight discoloration can be an early indicator of impurities or degradation. While it may not always impact functionality, it warrants investigation. Potential causes include:

  • Residual Starting Materials: The synthesis likely involves the reaction of 2-chloro-6-fluorobenzyl chloride with 1,4-diazepane.[2] Residual reagents or their degradation products can sometimes be colored.

  • Oxidation: Amine compounds can be susceptible to air oxidation over time, which can lead to colored byproducts.

  • Solvent Residues: Trace amounts of certain synthesis solvents, if not fully removed, can contribute to color.

Recommendation: Perform an HPLC purity analysis (see Protocol 1 ) to check for unexpected peaks. If purity is high (>98%), the color may be benign. However, for sensitive applications, re-purification via column chromatography may be necessary.

Part 2: Troubleshooting Guide for Common Analytical Issues

This section provides solutions to specific problems you might encounter during the quality control analysis of your compound batches.

Q4: My HPLC chromatogram shows an extra peak eluting just before my main product. What could it be?

A4: An early-eluting peak in a reversed-phase HPLC method is typically more polar than the main compound. The most likely candidate is unreacted 1,4-diazepane .

  • Causality: 1,4-diazepane is a diamine with two secondary amine groups, making it significantly more polar than the N-benzylated product. It will have a much shorter retention time on a C18 column.

  • Troubleshooting Steps:

    • Co-injection: Inject a sample spiked with a small amount of 1,4-diazepane standard. If the suspect peak increases in area, its identity is confirmed.

    • LC-MS Analysis: Analyze the sample by LC-MS. The early-eluting peak should have an [M+H]⁺ ion at m/z 101.1077, corresponding to the formula C₄H₁₁N₂⁺.

Q5: I have a significant peak that elutes after my main product in the HPLC. What is this impurity?

A5: A late-eluting peak is less polar (more lipophilic) than your target compound. The most probable impurity is the 1,4-bis(2-chloro-6-fluorobenzyl)-1,4-diazepane .

  • Causality: This impurity arises from the over-alkylation of the diazepane ring, where both nitrogen atoms are substituted with a benzyl group. The addition of the second bulky, aromatic group significantly increases its hydrophobicity, leading to stronger retention on a C18 column.

  • Troubleshooting Steps:

    • LC-MS Analysis: This is the most effective method for identification. The bis-alkylated impurity will have a distinct mass.

      • Formula: C₂₂H₂₂Cl₂F₂N₂

      • Expected [M+H]⁺: 423.1152 m/z

    • Review Synthesis Stoichiometry: The presence of this impurity often indicates that an excess of the 2-chloro-6-fluorobenzyl chloride reagent was used during synthesis.

The diagram below illustrates the main reaction and the formation pathway of this common byproduct.

G A 1,4-Diazepane P 1-(2-Chloro-6-fluorobenzyl) -1,4-diazepane (Product) A->P + (B) (Desired Reaction) B 2-Chloro-6-fluorobenzyl chloride I 1,4-bis(2-Chloro-6-fluorobenzyl) -1,4-diazepane (Impurity) P->I + (B) (Over-alkylation)

Caption: Potential impurity formation pathway.

Q6: My NMR spectrum looks complex, and the integration values don't match the expected proton count. Why?

A6: This issue can arise from several factors, often related to the dynamic nature of the diazepane ring or the presence of impurities.

  • Causality - Ring Conformation: The 1,4-diazepane ring is not planar and can exist in multiple chair/boat conformations that may interconvert slowly on the NMR timescale. This can lead to broadened peaks, particularly for the diazepane protons, at room temperature.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature (e.g., 50-60 °C) can increase the rate of conformational exchange, often causing broadened peaks to sharpen into a time-averaged signal that is easier to interpret and integrate.

    • Check for Impurities: Correlate the NMR with your HPLC-UV and LC-MS data. Unidentified signals in the NMR may correspond to impurities detected by other methods. Residual solvents like ethyl acetate, dichloromethane, or acetonitrile are common culprits.[3]

    • Confirm Structural Integrity: Use 2D NMR techniques like COSY (to see proton-proton couplings) and HSQC (to correlate protons to their attached carbons) to definitively assign signals and confirm that the core structure is correct.

Part 3: Standard Operating Protocols

These protocols provide a validated starting point for your in-house quality control procedures. Methods should be fully validated according to internal and regulatory guidelines.

Protocol 1: HPLC-UV Method for Purity Assessment

This reversed-phase HPLC method is designed for robust purity determination and quantification of key impurities.

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    20.0 10 90
    20.1 90 10

    | 25.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to make a 0.5 mg/mL solution.

  • System Suitability: Before analysis, inject a standard solution and verify that the main peak has a tailing factor between 0.9 and 1.5 and that theoretical plates are >2000. This ensures the column is performing correctly.[4]

Protocol 2: LC-MS for Identity and Impurity Profiling

This method is used to confirm the mass of the main peak and identify unknown impurities.

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and gradient as in Protocol 1 .

  • MS Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full scan from m/z 70-800.

  • Data Analysis:

    • Extract the ion chromatogram for the expected [M+H]⁺ ion (m/z 245.0962) to confirm its retention time.

    • Examine the mass spectra of any impurity peaks to determine their exact mass and predict their elemental composition. Use this information to identify them as described in Q4 and Q5 .

The workflow for a comprehensive batch QC is visualized below.

QC_Workflow start Start: Receive New Batch visual Visual & Solubility Inspection start->visual hplc HPLC-UV Purity Analysis (Protocol 1) visual->hplc purity_check Purity > 98%? hplc->purity_check lcms LC-MS Identity & Impurity Profile (Protocol 2) purity_check->lcms Yes fail FAIL: Repurify or Reject Batch purity_check->fail No id_check Correct [M+H]⁺ and No Major Impurities? lcms->id_check nmr ¹H and ¹³C NMR Structural Confirmation id_check->nmr Yes id_check->fail No struct_check Structure Confirmed? nmr->struct_check pass Batch Release struct_check->pass Yes struct_check->fail No

Caption: A typical quality control workflow for batch release.

References

  • Zhu, S. et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(11), 1949. Available at: [Link]

  • Szatkowska, P. et al. (2018). Analytical methods for determination of benzodiazepines. A short review. Herba Polonica, 64(2), 55-70. Available at: [Link]

  • Wepplo, P. J. (2000). Method of manufacturing flumetralin. U.S. Patent No. 6,137,009. Washington, DC: U.S. Patent and Trademark Office.
  • Gill, C. G. et al. (2022). A data-independent high-resolution paper-spray mass spectrometry method for non-targeted analysis of the unregulated opioid supply. Analyst, 147(16), 3695-3704. Available at: [Link]

  • Ismail, M. M. F. et al. (2011). Synthesis of 2-(4-substitutedbenzyl-[1][5]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[1][5][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. Chemical Biology & Drug Design, 77(1), 98-103. Available at: [Link]

  • Zwiener, G., & Frimmel, F. H. (2004). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 23(10-11), 613-622. Available at: [Link]

  • Pistos, C. et al. (2011). Development and Validation of an HPLC Method for the Determination of Six 1,4-Benzodiazepines in Pharmaceuticals and Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 34(1), 1-16. Available at: [Link]

  • Wang, F. et al. (2021). Preparation method of flumazenil. Chinese Patent No. CN112979658A.
  • Al-Hussain, S. A. et al. (2023). Highly selective solid phase extraction of clonazepam from water using a urea modified MOF prior to HPLC analysis. Scientific Reports, 13(1), 11029. Available at: [Link]

  • Wiley Analytical Science. (n.d.). Homepage. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR data for compounds 1-4 (125 MHz, in C6D6) [Table]. Available at: [Link]

  • Li, Y. et al. (2022). Analysis of Multiclass Pesticide Residues in Tobacco by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Combined with Mini Solid-Phase Extraction. Separations, 9(5), 104. Available at: [Link]

  • Hakme, E., & Poulsen, M. E. (2021). Exact Mass Pesticide Database for use by LC-HRMS Report 6. National Food Institute, Technical University of Denmark. Available at: [Link]

  • Ianni, F. et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7858. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Novel CNS Scaffolds: The Potential of 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane Derivatives vs. Commercial Antipsychotics

This guide provides a comparative framework for researchers and drug development professionals interested in the discovery of novel central nervous system (CNS) agents. We will explore the therapeutic potential of the 1-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative framework for researchers and drug development professionals interested in the discovery of novel central nervous system (CNS) agents. We will explore the therapeutic potential of the 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane scaffold. It is crucial to note that this specific molecule is not an end-product drug but rather a versatile chemical intermediate. The analysis will therefore focus on the potential of its derivatives, comparing their hypothetical profiles to established atypical antipsychotics such as Olanzapine and Aripiprazole. This guide will delve into the underlying medicinal chemistry rationale, present established experimental workflows for characterization, and offer a template for data-driven comparison.

The Strategic Value of the 1,4-Diazepane Scaffold in CNS Drug Discovery

The 1,4-diazepane heterocyclic ring system is a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets. In CNS drug discovery, the 1,4-diazepane core is a well-established constituent of molecules designed to interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

The true therapeutic potential of this scaffold is unlocked through strategic substitution at its nitrogen positions (N1 and N4). The 1-(2-Chloro-6-fluorobenzyl) group is a prime example of a carefully selected substituent designed to confer specific properties:

  • Orthohalogenation: The chlorine and fluorine atoms at the 2 and 6 positions of the benzyl ring provide steric hindrance. This conformational constraint can lock the molecule into a specific three-dimensional shape that enhances its binding affinity and selectivity for a particular receptor subtype over others.

  • Metabolic Stability: The presence of halogens, particularly fluorine, can block sites of oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic properties, such as a longer half-life and increased brain penetration.

  • Modulation of Basicity: The electron-withdrawing nature of the halogens influences the basicity (pKa) of the distal nitrogen atom in the diazepane ring, which is critical for the ionic interactions that anchor the ligand in the receptor's binding pocket.

This strategic functionalization allows for the fine-tuning of a molecule's pharmacology, aiming to create a next-generation agent with an optimized balance of efficacy and safety.

cluster_0 Chemical Scaffold Analysis cluster_1 Desired Pharmacological Outcomes Scaffold 1,4-Diazepane Core (Privileged CNS Scaffold) Molecule 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane (Novel Intermediate) Scaffold->Molecule Provides core structure Substituent 2-Chloro-6-fluorobenzyl Group (Pharmacology Modulator) Substituent->Molecule Confers specific properties Outcome1 Enhanced Receptor Selectivity Molecule->Outcome1 via Steric Hindrance Outcome2 Improved Metabolic Stability Molecule->Outcome2 via Metabolic Blocking Outcome3 Optimized Blood-Brain Barrier Penetration Molecule->Outcome3 via Physicochemical Tuning

Caption: Rationale for using the functionalized diazepane scaffold in CNS drug design.

Commercial Comparators: A Snapshot of Atypical Antipsychotics

To benchmark the potential of a new chemical entity (NCE), we must compare it against established market leaders. Olanzapine and Aripiprazole serve as excellent comparators as they represent two different, successful mechanistic classes of atypical antipsychotics.

FeatureOlanzapineAripiprazole
Drug Class Serotonin-Dopamine Antagonist (SDA)Dopamine D2 Partial Agonist
Primary Mechanism High-affinity antagonist at dopamine D2 and serotonin 5-HT2A receptors.Partial agonist at D2 receptors; also a 5-HT1A partial agonist and 5-HT2A antagonist.
Therapeutic Efficacy Highly effective for positive and negative symptoms of schizophrenia and mania.Effective for schizophrenia, mania, and as an adjunct for major depressive disorder.
Key Side Effect Profile High risk of metabolic side effects, including significant weight gain and hyperglycemia.Lower risk of metabolic issues but can be associated with akathisia (a movement disorder).

The goal for a novel agent derived from our scaffold would be to capture the high efficacy of a drug like Olanzapine while mitigating its severe metabolic liabilities, perhaps by adopting a more nuanced receptor interaction profile similar to Aripiprazole.

Experimental Workflow: From In Vitro Binding to In Vivo Efficacy

A rigorous, side-by-side comparison requires a multi-step experimental cascade. This workflow is designed to first establish the molecular target engagement of a novel compound (let's call it "Compound X") and then assess its functional activity and in vivo effects relative to the commercial controls.

A Step 1: Receptor Binding Assay (Primary Screening) B Step 2: Functional Cellular Assay (Mechanism of Action) A->B Characterize hits with high affinity C Step 3: ADME-Tox Profiling (Safety & Pharmacokinetics) B->C Select functional antagonists/agonists D Step 4: In Vivo Efficacy Model (Behavioral Pharmacology) C->D Test safe & brain-penetrant compounds

Safety & Regulatory Compliance

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